2-(5-Methylpyridin-3-yl)propan-2-ol
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-4-8(6-10-5-7)9(2,3)11/h4-6,11H,1-3H3 |
InChI Key |
FNTVYXVBLVGJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 5-Methylpyridin-3-yl Precursors
One common approach to synthesize this compound involves the nucleophilic addition of organometallic reagents to 5-methylpyridin-3-yl ketones or aldehydes. For example, the reaction of 3-acetyl-5-methylpyridine with methyl lithium or similar organolithium reagents under mild conditions (approximately 25°C for 1.5 hours) in anhydrous solvents such as diethyl ether or benzene yields the tertiary alcohol with high efficiency (around 89% yield).
Table 1: Typical Reaction Conditions for Organolithium Addition
| Starting Material | Organometallic Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 3-Acetyl-5-methylpyridine | Methyl lithium | Diethyl ether | 25°C | 1.5 hours | ~89 |
This method benefits from straightforward reaction conditions and high selectivity, producing the tertiary alcohol without significant side products.
Hydroxyalkylation via Aldehyde Addition to Pyridine Derivatives
Another method involves hydroxyalkylation of 5-methylpyridine derivatives through reaction with aldehydes such as acetaldehyde under basic conditions. A patent discloses a process where 3-methylpyridine is reacted with acetaldehyde in the presence of triethylamine in an aqueous medium at elevated temperatures (around 140°C) in a stainless steel autoclave. This process yields the corresponding 1-(pyridin-3-yl)propan-2-ol derivative with high selectivity (above 90%) and yield (around 91%).
Table 2: Hydroxyalkylation Reaction Parameters
| Pyridine Derivative | Aldehyde | Base | Solvent | Temperature | Time | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3-Methylpyridine | Acetaldehyde | Triethylamine | Ion-exchanged water | 140°C | 2 hours | 95 | 91 |
This method is industrially attractive due to its scalability and environmentally benign aqueous medium.
Organolithium-Mediated Flow Synthesis
Recent advances include the use of continuous flow chemistry for the preparation of pyridinyl-propan-2-ol derivatives. A study demonstrated the use of lithium diisopropylamide (LDA) for selective deprotonation followed by quenching with acetone in flow reactors to synthesize related substituted pyridinyl propan-2-ols. This approach allows precise control over reaction parameters, improved safety profiles, and scalability for multigram production.
While this study focused on 1-(5-bromopyridin-2-yl)-2-methylpropan-2-ol, the methodology is adaptable for 5-methylpyridin-3-yl analogs by modifying the starting materials accordingly.
Multi-Step Synthetic Routes via Pyridine Intermediates
Complex synthetic pathways to related compounds often involve multi-step sequences starting from 5-methylpyridine derivatives, including:
- Formation of ammonium salts by reaction with amines and phosgene derivatives.
- Subsequent treatment with hydrogen bromide under controlled heating to produce amino-pyridine intermediates.
- Final transformation to the tertiary alcohol via nucleophilic addition or reduction steps.
These methods, detailed in patent literature, emphasize careful pH control, solvent extraction (e.g., ethyl acetate), and purification techniques such as rotary evaporation and drying over sodium sulfate.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Organolithium addition to ketones | High selectivity, mild conditions, high yield | Requires anhydrous conditions, sensitive reagents | ~89 | Moderate to high |
| Hydroxyalkylation with aldehydes | Aqueous medium, high selectivity, scalable | High temperature, requires pressure vessels | ~91 | High (industrial) |
| Continuous flow with LDA | Precise control, safety, scalability | Requires specialized equipment | Not specified | High (flow chemistry) |
| Multi-step pyridine intermediate route | Access to diverse derivatives | Longer synthesis, multiple purification steps | Variable | Moderate |
Research Results and Characterization
Yields and Purity: The organolithium addition method typically achieves yields near 89%, with high purity confirmed by NMR and chromatographic methods. Hydroxyalkylation under autoclave conditions produces yields around 91% with selectivity above 90% as confirmed by ^1H-NMR analysis.
Reaction Monitoring: Thin layer chromatography (TLC) and ^1H-NMR spectroscopy are standard for monitoring reaction progress, especially in multi-step processes involving ammonium salt intermediates.
Product Isolation: Extraction with ethyl acetate or methylene chloride, drying over sodium sulfate, and rotary evaporation are common steps for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(5-Methylpyridin-3-yl)propan-2-one.
Reduction: 2-(5-Methylpyridin-3-yl)propane.
Substitution: Halogenated derivatives such as 2-(5-Bromo-5-methylpyridin-3-yl)propan-2-ol.
Scientific Research Applications
2-(5-Methylpyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared to two primary analogues:
Molecular and Physical Properties
Key Observations :
Electronic Effects: The pyridine ring in this compound increases polarity compared to the phenyl group in 2-(4-Methylphenyl)propan-2-ol, enhancing solubility in polar solvents like ethanol or acetone.
Applications: 2-(4-Methylphenyl)propan-2-ol: Primarily used as a flavoring agent (e.g., "cherry propanol") due to its mild aroma . Pyridine Derivatives: Likely serve as intermediates in drug synthesis (e.g., antihistamines or antiviral agents) owing to nitrogen’s role in hydrogen bonding and target binding.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Methylpyridin-3-yl)propan-2-ol, and how can purity be optimized?
- Methodology : The compound is typically synthesized via alkylation of 5-methylpyridin-3-amine derivatives using isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃ or NaH). For example, analogous compounds like 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol are synthesized with >90% purity using similar protocols .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are effective. Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted pyridine derivatives .
Q. How can the solubility and polarity of this compound be experimentally determined?
- Polarity Assessment : Calculate polar surface area (PSA) using software like ChemDraw or Schrödinger Suite. Experimentally, measure logP via shake-flask method (partitioning between octanol and water) .
- Solubility Testing : Conduct saturation solubility assays in solvents (e.g., DMSO, ethanol, water) at 25°C. Polar aprotic solvents like DMSO are preferred for biological assays due to the compound’s moderate PSA (~50 Ų) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the propan-2-ol backbone (e.g., singlet for two equivalent -CH₃ groups at δ ~1.4 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺. For example, analogs like 2-(6-Methylpyridin-2-yl)propan-2-ol show a molecular ion at m/z 151.1 .
- FT-IR : Confirm hydroxyl (-OH stretch ~3200–3600 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to halogenated analogs (e.g., bromo or chloro derivatives)?
- Mechanistic Insight : The methyl group on the pyridine ring reduces electrophilicity compared to halogenated analogs, limiting nucleophilic substitution. However, the hydroxyl group enables esterification or etherification. For instance, brominated analogs like 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol undergo Suzuki coupling, while the methyl derivative may require stronger catalysts .
- Data Contradictions : Methyl-substituted pyridines often show lower bioactivity than halogenated versions due to reduced electron-withdrawing effects. Resolve discrepancies by comparing IC₅₀ values in enzyme inhibition assays .
Q. What strategies are effective in resolving contradictory bioactivity data across structural analogs?
- Approach : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. For example, analogs like 2-(4-Ethynylpyridin-2-yl)propan-2-ol show variable binding to cytochrome P450 enzymes due to steric effects from substituents .
- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ, PSA) with bioactivity. Tools like MOE or RDKit automate descriptor calculation .
Q. How can synthetic yields be improved for scale-up production?
- Optimization : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer. For analogs like 2-(5-Ethynylpyridin-2-yl)propan-2-ol, flow chemistry improved yields by 20% .
- Catalysis : Screen palladium or copper catalysts for cross-coupling reactions. Ligands like XPhos enhance stability in alkylation steps .
Q. What are the design considerations for comparative studies with pyridine-propanol analogs?
- Structural Variables : Systematically vary substituent positions (e.g., 5-methyl vs. 6-methyl pyridine) and assess effects on logP, solubility, and bioactivity. For example, 2-(6-Methylpyridin-2-yl)propan-2-ol has higher solubility than its 4-methyl isomer due to reduced crystallinity .
- Control Experiments : Include unsubstituted propan-2-ol derivatives to isolate the impact of the pyridine ring .
Q. What mechanisms underlie the biological activity of this compound?
- Hypothesis : The compound may inhibit kinases or GPCRs via hydrogen bonding (hydroxyl group) and π-π stacking (pyridine ring). Analogous compounds like 2-(2-Bromophenyl)propan-2-ol target serotonin receptors .
- Validation : Perform docking simulations (AutoDock Vina) and validate with mutagenesis studies on suspected binding pockets .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound and Analogs
| Property | This compound | 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol | 2-(6-Methylpyridin-2-yl)propan-2-ol |
|---|---|---|---|
| Molecular Weight | 165.2 g/mol | 250.5 g/mol | 151.2 g/mol |
| logP (Predicted) | 1.2 | 2.8 | 0.9 |
| Polar Surface Area | ~50 Ų | ~45 Ų | ~55 Ų |
| Solubility in DMSO | >50 mM | >100 mM | >30 mM |
Table 2 : Troubleshooting Common Synthesis Challenges
| Issue | Solution | Reference |
|---|---|---|
| Low Yield | Use excess alkylating agent (1.5 eq) and reflux in THF | |
| Byproduct Formation | Add molecular sieves to absorb H₂O; monitor via LC-MS | |
| Poor Crystallization | Switch solvent system (e.g., acetone/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
